Glucuronolactone

Description

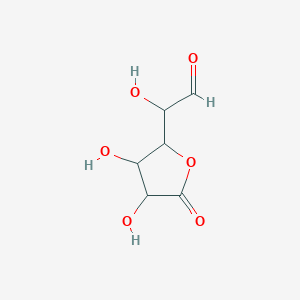

Structure

2D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXSRADSPPKRZ-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-92-6 | |

| Record name | Glucuronolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32449-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucurolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCUROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE4Y3016M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glucuronolactone's Mechanism of Action in Cellular Detoxification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronolactone is a naturally occurring compound that plays a pivotal role in the body's detoxification processes. Its primary mechanism of action is centered on its function as a precursor to D-glucuronic acid, a key substrate in the glucuronidation pathway. This Phase II detoxification process, catalyzed by UDP-glucuronosyltransferases (UGTs), is essential for the elimination of a wide array of both endogenous and exogenous substances. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in cellular detoxification, its impact on antioxidant pathways, and detailed experimental protocols for the assessment of these effects.

Core Mechanism: The Glucuronidation Pathway

The principal contribution of this compound to cellular detoxification lies in its conversion to UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid.[1] This conversion is a critical step for the glucuronidation reaction, a major pathway in Phase II drug metabolism.[2] In this reaction, UGT enzymes transfer the glucuronic acid moiety from UDPGA to a substrate, rendering it more water-soluble and readily excretable from the body, typically via urine or bile.[2][3]

The substrates for glucuronidation are diverse and include:

-

Endogenous compounds: Bilirubin, steroid hormones, and bile acids.

-

Exogenous compounds (Xenobiotics): Drugs, environmental pollutants, and carcinogens.[4]

By serving as a precursor to UDPGA, this compound effectively enhances the capacity of the glucuronidation pathway, thereby aiding in the efficient detoxification and elimination of potentially harmful substances.[1][2]

Role in Antioxidant Defense

Beyond its primary role in glucuronidation, this compound has been observed to possess antioxidant properties. Studies in animal models have demonstrated that supplementation with D-glucuronolactone can enhance the activity of key antioxidant enzymes.

Quantitative Data on Antioxidant Enzyme Activity

The following table summarizes the dose-dependent effects of D-glucuronolactone (DGL) on antioxidant enzyme activities in the serum and intestine of Chinese soft-shelled turtles after an 8-week feeding trial.

| Treatment Group | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |

| Serum | ||

| Control (0 mg/kg DGL) | 120.5 ± 5.2 | 8.5 ± 0.7 |

| 200 mg/kg DGL | 135.8 ± 6.1 | 10.2 ± 0.9 |

| 400 mg/kg DGL | 148.2 ± 7.3 | 11.8 ± 1.1 |

| Intestine | ||

| Control (0 mg/kg DGL) | 85.3 ± 4.1 | 6.2 ± 0.5 |

| 200 mg/kg DGL | 98.7 ± 4.9 | 7.9 ± 0.6 |

| 400 mg/kg DGL | 110.4 ± 5.5 | 9.1 ± 0.8 |

| *Statistically significant difference from the control group (p < 0.05). Data adapted from a study on Chinese soft-shelled turtles. The direct applicability of these findings to humans requires further investigation. |

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including Glutathione (B108866) S-Transferases (GSTs) and UGTs. While a direct quantitative link between this compound and Nrf2 activation in human cells is not yet firmly established in the literature, the observed increase in antioxidant enzyme activity suggests a potential modulatory role of this compound on this pathway. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Experimental Protocols

Measurement of UDP-Glucuronosyltransferase (UGT) Activity

The activity of UGT enzymes is a key indicator of the glucuronidation capacity. Both fluorometric and LC-MS/MS-based assays are commonly employed.

3.1.1. Fluorometric UGT Activity Assay

This method provides a high-throughput-compatible assessment of total UGT activity.

-

Principle: This assay utilizes a fluorogenic UGT substrate that loses its fluorescence upon glucuronidation. The rate of fluorescence decay is proportional to the UGT activity.

-

Materials:

-

Microsomes (from human liver or recombinant UGT-expressing cells)

-

Fluorogenic UGT substrate (e.g., a coumarin-based substrate)

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (a pore-forming agent to ensure UDPGA access to the UGT active site within the microsomal lumen)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing microsomes, alamethicin, and the fluorogenic substrate in the assay buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Monitor the decrease in fluorescence over time using a microplate reader.

-

Calculate the rate of substrate consumption to determine UGT activity. A control reaction without UDPGA should be run in parallel to account for non-enzymatic degradation of the substrate.

-

3.1.2. LC-MS/MS-Based UGT Activity Assay

This method offers high specificity and sensitivity, allowing for the quantification of specific glucuronide metabolites.[5]

-

Principle: A specific substrate is incubated with a UGT-containing matrix and UDPGA. The reaction is stopped, and the formed glucuronide conjugate is separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Materials:

-

Microsomes or recombinant UGT enzymes

-

UGT substrate

-

UDPGA

-

Alamethicin

-

Assay Buffer

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC or UPLC system coupled to a tandem mass spectrometer

-

-

Procedure:

-

Combine microsomes, alamethicin, and the substrate in the assay buffer and pre-incubate at 37°C.

-

Initiate the reaction with UDPGA.

-

Incubate for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the glucuronide product.

-

Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.

-

Measurement of Antioxidant Enzyme Activity

3.2.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample, xanthine, and WST-1.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition of the colorimetric reaction to determine SOD activity.

-

3.2.2. Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified colorimetrically.

-

Procedure:

-

Prepare cell or tissue lysates.

-

Add the sample to a solution of H₂O₂.

-

Incubate for a specific time.

-

Stop the reaction.

-

Measure the remaining H₂O₂ using a colorimetric probe. The decrease in H₂O₂ concentration is proportional to the catalase activity.

-

3.2.3. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.

-

Procedure:

-

Prepare cell or tissue lysates.

-

Prepare a reaction mixture containing the sample, GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

The rate of NADPH consumption is proportional to the GPx activity.

-

Conclusion

This compound serves as a vital component in cellular detoxification, primarily by fueling the glucuronidation pathway through its conversion to UDP-glucuronic acid. This mechanism facilitates the elimination of a broad spectrum of xenobiotics and endogenous toxins. Furthermore, emerging evidence suggests a role for this compound in enhancing the cellular antioxidant defense system, potentially through the modulation of key antioxidant enzymes and the Nrf2 signaling pathway. The experimental protocols detailed in this guide provide robust methodologies for researchers to further investigate and quantify the effects of this compound on these critical detoxification and cytoprotective pathways. Further research, particularly quantitative studies in human cell models and clinical trials, is warranted to fully elucidate the dose-dependent effects and therapeutic potential of this compound in promoting cellular health.

References

- 1. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bilirubin glucuronidation revisited: proper assay conditions to estimate enzyme kinetics with recombinant UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucuronolactone as a Precursor for Ascorbic Acid Synthesis in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C) is an essential nutrient with critical roles as a reducing agent and enzyme cofactor in a variety of biological processes. While some mammals, including humans and guinea pigs, have lost the ability to synthesize ascorbic acid, most others retain a functional biosynthetic pathway. This pathway, primarily occurring in the liver or kidneys, utilizes glucose as the initial substrate and proceeds through the glucuronic acid pathway. D-Glucuronolactone serves as a key intermediate in this cascade. This technical guide provides an in-depth examination of the biochemical conversion of D-glucuronolactone to L-ascorbic acid, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols for pathway analysis, and visualizing the process through structured diagrams.

Introduction

The biosynthesis of L-ascorbic acid in capable vertebrates begins with D-glucuronate.[1] D-glucuronate is formed from the hydrolysis of UDP-glucuronate, a reaction catalyzed by enzymes in the endoplasmic reticulum membrane that are likely identical to UDP-glucuronosyltransferases.[1] The pathway then proceeds through a series of reduction and oxidation steps to yield L-ascorbic acid. A critical intermediate in this process is D-glucuronolactone, which is interconvertible with D-glucuronic acid.

Notably, the final and pivotal step in this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[2] The gene encoding GULO is mutated and non-functional in humans, other primates, guinea pigs, and some bat species, rendering them incapable of producing their own Vitamin C and entirely dependent on dietary intake.[2][3] In contrast, most other mammals, such as rats, possess a fully functional GULO enzyme and can readily synthesize ascorbic acid.[4] The liver is the primary site of this synthesis in most mammals, while in birds and reptiles, the kidney is the main location.[5]

The Biochemical Pathway from D-Glucuronolactone

The conversion of D-glucuronolactone to L-ascorbic acid involves a sequence of four primary enzymatic reactions. The pathway ensures the conversion of a D-sugar configuration to the L-sugar configuration required for biologically active Vitamin C.

-

Conversion to D-Glucuronic Acid : D-Glucuronolactone is readily hydrolyzed to D-Glucuronic acid. This step is often considered a spontaneous equilibrium but is crucial for entering the main pathway.

-

Reduction to L-Gulonic Acid : D-Glucuronic acid is reduced at its C-1 position to form L-Gulonic acid. This reaction is catalyzed by aldo-keto reductases, primarily aldehyde reductase (AKR1A1) and to a lesser extent, aldose reductase (AKR1B1).[6] In mice, AKR1A is responsible for approximately 85% of this conversion.[6]

-

Lactonization to L-Gulonolactone : L-Gulonic acid is converted into its lactone form, L-gulono-1,4-lactone (L-gulonolactone). This step is facilitated by the enzyme aldonolactonase, also identified as SMP30 or regucalcin.[1]

-

Oxidation to L-Ascorbic Acid : In the final, rate-limiting step, L-gulonolactone is oxidized by the flavoprotein L-gulonolactone oxidase (GULO), an enzyme associated with the endoplasmic reticulum membrane.[1] This reaction yields L-ascorbic acid.[1][3]

Pathway Visualization

The following diagram illustrates the sequential conversion of D-Glucuronolactone to L-Ascorbic Acid.

Quantitative Data

The efficiency of conversion and the kinetics of the enzymes involved are critical for understanding the flux through this pathway. Data is primarily derived from studies in animal models capable of Vitamin C synthesis, such as rats.

Table 1: Conversion Efficiency

| Precursor | Species | Conversion to L-Ascorbic Acid | Notes |

| D-Glucuronolactone-6-C¹⁴ | Healthy Men | ~25% | Indicates that the lactone, but not its acid form, can be a source of ascorbic acid in humans, though the endogenous pathway is non-functional.[7] |

| D-Glucuronic-6-C¹⁴ Acid | Healthy Men | No detectable activity | Suggests D-glucuronic acid is not efficiently converted to ascorbic acid in humans.[7] |

| D-Glucuronolactone | Rat | Significant synthesis in liver tissue | Synthesis is markedly enhanced in the presence of cyanide in vitro.[5] |

| L-Gulonolactone | Rat | Efficient conversion to L-ascorbic acid | Serves as a direct precursor in the final step.[8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Species | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Optimal pH | Optimal Temp. |

| L-Gulonolactone Oxidase (fGULO) | Rat (recombinant) | L-Gulono-γ-lactone | 53.5 ± 5 µM | Not specified | 7.0 | 40 °C |

| L-Gulonolactone Oxidase (cGULO) | Rat (recombinant C-terminal) | L-Gulono-γ-lactone | 42 ± 6.3 µM | Not specified | 6.5 | 30 °C |

| L-Gulono-1,4-lactone Oxidase | Arabidopsis thaliana | L-Gulono-1,4-lactone | 33.8 mM | 4.5 nmol AsA min⁻¹ mg protein⁻¹ | Not specified | Not specified |

fGULO: Full-length GULO; cGULO: C-terminal catalytic domain of GULO. Data for rat GULO from[9][10]. Data for Arabidopsis from[11].

Experimental Protocols

Investigating the synthesis of ascorbic acid from glucuronolactone requires specific biochemical assays. Below are generalized methodologies for key experiments.

Protocol: L-Gulonolactone Oxidase (GULO) Activity Assay

This protocol measures the final step of ascorbic acid synthesis by quantifying the amount of ascorbic acid produced from its direct precursor, L-gulonolactone.

Objective : To determine the enzymatic activity of GULO in a biological sample (e.g., liver microsomes).

Materials :

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Sodium citrate (B86180) (50 mM)

-

Dithiothreitol (DTT, 1 mM)

-

Flavin adenine (B156593) dinucleotide (FAD, 10 µM)

-

L-gulono-γ-lactone (substrate, 2.5 mM)

-

Trichloroacetic acid (TCA, 5%)

-

Isolated liver microsomal fraction (enzyme source)

-

Spectrophotometer or HPLC system for ascorbic acid quantification

Procedure :

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a 1.0 mL reaction solution containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM DTT, and 10 µM FAD.[9]

-

Enzyme Addition : Add a known quantity of the liver microsomal preparation to the reaction mixture.

-

Initiation : Start the reaction by adding 2.5 mM L-gulono-γ-lactone.[9]

-

Incubation : Incubate the mixture at 37°C with vigorous shaking for 15 minutes under aerobic conditions.[9]

-

Termination : Stop the reaction by adding TCA to a final concentration of 5%.[9]

-

Centrifugation : Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[9]

-

Quantification : Analyze the supernatant for L-ascorbic acid content. This can be done spectrophotometrically by measuring the decrease in absorbance at 265 nm after adding ascorbate (B8700270) oxidase, or more accurately using High-Performance Liquid Chromatography (HPLC).[11]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for measuring ascorbic acid synthesis from a precursor in a tissue sample.

Conclusion

The pathway for ascorbic acid synthesis from D-glucuronolactone is a well-defined metabolic sequence in most mammals. It highlights a significant metabolic divergence between species that can produce Vitamin C and those that cannot, a difference that hinges on the functionality of the GULO enzyme. For researchers in drug development and nutritional science, understanding this pathway is crucial for interpreting data from animal models and for exploring the metabolic fate of related compounds. The methodologies and quantitative data presented here provide a foundational guide for the detailed investigation of this vital biosynthetic process.

References

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 5. Species Difference in regard to the Biosynthesis of Ascorbic Acid | Nature [preview-nature.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways of Glucuronolactone Metabolism to Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of D-glucuronolactone to D-glucuronic acid. This process is critical in various physiological functions, including detoxification and the synthesis of essential biological compounds. This document details the enzymatic and non-enzymatic conversion processes, presents quantitative data for the key enzymes involved, and provides detailed experimental protocols for their study.

Introduction: The Interplay of Glucuronolactone and Glucuronic Acid

D-Glucuronolactone is the naturally occurring gamma-lactone of D-glucuronic acid. In aqueous solutions at physiological pH, these two compounds exist in a dynamic equilibrium.[1] Glucuronic acid is a key molecule in the uronic acid pathway, a metabolic route for glucose that leads to the production of ascorbate (B8700270) (in most animals, but not humans), pentoses, and glucuronides.[2] The metabolism of this compound is multifaceted, involving both direct hydrolysis to glucuronic acid and enzymatic conversion into other metabolic intermediates.

The Direct Pathway: Hydrolysis of this compound to Glucuronic Acid

The most direct conversion of D-glucuronolactone to D-glucuronic acid is through the process of hydrolysis, which cleaves the intramolecular ester bond of the lactone. This reaction can occur both spontaneously and through enzymatic catalysis.

Spontaneous Hydrolysis

Under physiological conditions (pH ~7.4), D-glucuronolactone undergoes spontaneous hydrolysis to form D-glucuronic acid.[1] This non-enzymatic reaction is a reversible process, and the equilibrium between the lactone and the open-chain carboxylic acid is dependent on pH and temperature.[3][4] Basic conditions favor the hydrolysis of the lactone to the carboxylate form of glucuronic acid.[5]

Enzymatic Hydrolysis: The Role of Glucuronolactonase

The hydrolysis of D-glucuronolactone is also catalyzed by a specific enzyme known as glucuronolactonase. While research on this enzyme is not as extensive as on other enzymes in related pathways, its existence and activity have been reported in mammalian tissues, particularly the liver.[6][7][8] This enzyme accelerates the attainment of equilibrium between this compound and glucuronic acid.

The Reductive Pathway: Metabolism via this compound Reductase

A significant metabolic fate of D-glucuronolactone involves its reduction by the enzyme this compound reductase (EC 1.1.1.20).[5][6] This enzyme is a member of the aldo-keto reductase (AKR) superfamily and plays a crucial role in the biosynthesis of L-ascorbic acid (Vitamin C) in animals that can synthesize it.[1][6] In humans, who lack L-gulonolactone oxidase, this pathway does not lead to ascorbate synthesis but is still a key part of uronic acid metabolism.

This compound reductase catalyzes the NADPH-dependent reduction of D-glucuronolactone to L-gulono-1,4-lactone.[3][6]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

Table 1: Kinetic Parameters of this compound Reductase from Rat Kidney [3][5]

| Substrate | Km (mM) |

| D-Glucuronolactone | 9 |

| D-Glucuronic acid | 6 |

| D-Galacturonic acid | 4 |

| L-Iduronic acid | 6 |

Experimental Protocols

Purification of this compound Reductase from Rat Kidney

The following is a summarized protocol for the purification of this compound reductase, based on the methodology described in the literature.[3][5]

Experimental Workflow for this compound Reductase Purification

Caption: Purification workflow for this compound reductase.

Methodology:

-

Homogenization: Fresh rat kidneys are homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The resulting supernatant contains the soluble proteins, including this compound reductase.

-

Ammonium Sulfate Fractionation: Solid ammonium sulfate is gradually added to the supernatant to precipitate proteins based on their solubility. The fraction containing this compound reductase is collected by centrifugation, resuspended in a minimal volume of buffer, and dialyzed to remove excess salt.

-

DEAE-Cellulose Chromatography: The dialyzed protein solution is applied to a DEAE-cellulose anion-exchange column. Proteins are eluted with a salt gradient, and fractions are assayed for this compound reductase activity.

-

Hydroxylapatite Chromatography: Active fractions from the previous step are pooled and applied to a hydroxylapatite column. The enzyme is eluted with a phosphate gradient.

-

Preparative Isoelectric Focusing: The final purification step involves separating proteins based on their isoelectric point. The fractions containing the purified this compound reductase are collected.

Assay for this compound Reductase Activity

The activity of this compound reductase can be determined spectrophotometrically by monitoring the change in absorbance of NADPH at 340 nm.[6]

Reaction: D-Glucuronolactone + NADPH + H+ ⇌ L-Gulono-1,4-lactone + NADP+

Assay Components:

-

Buffer (e.g., potassium phosphate buffer, pH 6.0)

-

NADPH

-

D-Glucuronolactone (substrate)

-

Enzyme preparation

Procedure:

-

A reaction mixture containing buffer and NADPH is prepared in a quartz cuvette.

-

The reaction is initiated by the addition of the enzyme preparation.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated into the broader context of the uronic acid pathway. The following diagram illustrates the position of this compound and its conversion to glucuronic acid within this pathway.

Biochemical Pathway of this compound Metabolism

Caption: Key metabolic routes for D-Glucuronolactone.

Conclusion

The metabolism of this compound to glucuronic acid is a fundamental biochemical process involving both spontaneous and enzymatic hydrolysis. Concurrently, this compound can be metabolized via a reductive pathway catalyzed by this compound reductase, integrating it into the broader uronic acid pathway. Understanding these pathways and the enzymes involved is crucial for researchers in drug development and metabolic studies, as glucuronic acid plays a vital role in the glucuronidation and detoxification of a wide range of compounds. Further research to fully characterize glucuronolactonase and to obtain a complete kinetic profile of this compound reductase will provide a more comprehensive understanding of this metabolic nexus.

References

- 1. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of Aldo–Keto Reductases in Human Diseases [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Purification and properties of glutathione reductase from the cyanobacterium Anabaena sp. strain 7119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic determination of free glucuronic acid with this compound reductase. I. Isolation and purification of this compound reductase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement for this compound Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. Enzymatic determination of free glucuronic acid with this compound reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of aldo-keto reductase family 1 (AKR1) enzymes in human steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glucuronolactone in Hepatic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronolactone, a naturally occurring metabolite of glucose, plays a pivotal role in the intricate network of hepatic metabolism. Primarily recognized for its involvement in the glucuronidation pathway, a crucial Phase II detoxification process, this compound contributes to the elimination of a wide array of both endogenous and exogenous substances. This technical guide provides an in-depth exploration of the physiological functions of this compound in the liver, with a focus on its impact on key metabolic enzymes and detoxification pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of hepatic function and xenobiotic metabolism.

Core Physiological Functions

This compound's primary physiological significance in the liver lies in its role as a precursor to UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. UDPGA is an essential co-substrate for the UDP-glucuronosyltransferase (UGT) family of enzymes.[1] These enzymes catalyze the conjugation of glucuronic acid to various lipophilic compounds, thereby increasing their water solubility and facilitating their excretion from the body via bile or urine.[1] This process, known as glucuronidation, is a major pathway for the detoxification of drugs, environmental toxins, and endogenous compounds such as bilirubin (B190676) and steroid hormones.

Furthermore, this compound is metabolized in the body to D-glucaric acid.[2] D-glucaric acid and its lactone form are known inhibitors of β-glucuronidase, an enzyme that can reverse the glucuronidation process by cleaving glucuronic acid from conjugated xenobiotics in the gut, potentially leading to their reabsorption. By inhibiting β-glucuronidase, this compound may indirectly enhance the efficiency of detoxification.

Impact on Hepatic Enzyme Activity

The influence of this compound on hepatic enzyme activity is a key area of interest in drug metabolism and toxicology. While comprehensive quantitative data from studies specifically investigating the direct effects of this compound on a wide range of hepatic enzymes remains an area of active research, existing literature points towards its significant role in modulating Phase II detoxification pathways.

UDP-Glucuronosyltransferases (UGTs)

Cytochrome P450 (CYP) Enzymes

Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes, often precedes Phase II conjugation reactions. The interplay between these two phases is critical for overall drug clearance. To date, there is a lack of specific published data detailing the direct dose-response effects of this compound on the activity of major CYP isoforms such as CYP1A2, CYP2E1, and CYP3A4 in primary human hepatocytes. Such studies would be invaluable in assessing the potential for this compound to influence the pharmacokinetics of drugs that are substrates for these enzymes.

Hepatoprotective Effects

Preclinical studies have explored the potential hepatoprotective effects of this compound in models of liver injury. For instance, in a study investigating thioacetamide-induced liver injury in rats, the administration of a hepatoprotective agent resulted in a significant reduction in serum levels of liver injury markers. While this study did not directly use this compound, it highlights the type of quantitative data that is valuable in assessing hepatoprotective potential. The table below illustrates the typical changes observed in such a model and the potential restorative effects of a protective agent.

Table 1: Illustrative Quantitative Data on Serum Enzyme Levels in a Rat Model of Thioacetamide-Induced Liver Injury and the Potential Effect of a Hepatoprotective Agent

| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |

| Control | 35.2 ± 4.1 | 85.7 ± 9.3 | 112.5 ± 12.8 |

| Thioacetamide (TAA) | 185.6 ± 20.3 | 310.4 ± 35.1 | 254.1 ± 28.9 |

| TAA + Hepatoprotective Agent | 55.8 ± 6.2 | 115.9 ± 13.5 | 135.7 ± 15.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results from studies on thioacetamide-induced liver injury. Specific studies on this compound's effects in this model would be required to generate actual data.

Experimental Protocols

Measurement of UDP-Glucuronosyltransferase (UGT) Activity in Rat Liver Microsomes

This protocol outlines a general method for determining UGT activity in isolated rat liver microsomes.

1. Isolation of Rat Liver Microsomes:

-

Anesthetize male Wistar rats (200-250 g) and perfuse the liver with ice-cold 0.9% saline solution through the portal vein until the liver is blanched.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.154 M KCl, 1 mM EDTA, and 0.25 M sucrose.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant, and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol (B35011) and 1 mM EDTA.

-

Determine the protein concentration of the microsomal suspension using the Bradford method.

2. UGT Activity Assay:

-

The reaction mixture (total volume of 200 µL) should contain:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

0.5 mM UDP-glucuronic acid (UDPGA)

-

A specific UGT substrate (e.g., p-nitrophenol for UGT1A6 activity)

-

Rat liver microsomes (50-100 µg of protein)

-

Alamethicin (to activate latent UGT activity)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Analyze the supernatant for the formation of the glucuronidated product using high-performance liquid chromatography (HPLC) with UV detection.

In Vitro Culture of Primary Human Hepatocytes for CYP Activity Measurement

This protocol provides a general procedure for the culture of primary human hepatocytes to assess the effects of compounds on CYP enzyme activity.

1. Thawing and Plating of Cryopreserved Human Hepatocytes:

-

Rapidly thaw a vial of cryopreserved primary human hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

-

Centrifuge the cells at 50 x g for 5 minutes at room temperature.

-

Gently resuspend the cell pellet in fresh plating medium and determine cell viability using the trypan blue exclusion method.

-

Seed the hepatocytes onto collagen-coated culture plates at a desired density.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment with this compound:

-

After allowing the hepatocytes to attach and form a monolayer (typically 4-6 hours), replace the plating medium with fresh culture medium containing various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

3. Measurement of CYP Activity:

-

After the treatment period, remove the medium and wash the cells with a suitable buffer.

-

Incubate the cells with a specific CYP substrate cocktail (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, and midazolam for CYP3A4) for a defined time.

-

Collect the supernatant and analyze the formation of the respective metabolites using LC-MS/MS.

-

Normalize the metabolite formation rate to the protein concentration in each well.

Signaling Pathways and Logical Relationships

Glucuronidation Pathway

The glucuronidation pathway is a central component of Phase II metabolism in the liver. It involves the enzymatic transfer of glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

References

Glucuronolactone and Its Role in the Glucuronidation Detoxification Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their excretion. Glucuronolactone, a naturally occurring compound, serves as a precursor to D-glucuronic acid and is believed to play a supportive role in this vital detoxification pathway. This technical guide provides an in-depth exploration of the biochemical role of this compound within the glucuronidation process, methodologies for its study, and its potential implications in drug development and toxicology. While direct quantitative data on the effects of this compound supplementation on glucuronidation kinetics is limited in the current literature, this guide presents established experimental protocols and data from related compounds to provide a framework for future research.

The Glucuronidation Pathway: A Biochemical Overview

The glucuronidation pathway is a multi-step process that culminates in the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. This reaction is predominantly carried out by UGT enzymes located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver.

This compound enters this pathway as a precursor to D-glucuronic acid. The conversion of this compound to UDPGA involves several enzymatic steps:

-

Hydrolysis: this compound is hydrolyzed to D-glucuronic acid.

-

Phosphorylation: D-glucuronic acid is phosphorylated to glucuronic acid-1-phosphate.

-

UDPGA Synthesis: Glucuronic acid-1-phosphate reacts with UTP (uridine triphosphate) to form UDP-glucuronic acid, the activated form of glucuronic acid.

Once formed, UDPGA is utilized by UGT enzymes to conjugate a wide range of substrates, including drugs, environmental toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones. The resulting glucuronide conjugates are more polar and readily excreted from the body via urine or bile.

The glucuronidation pathway, highlighting the role of this compound as a precursor.

Quantitative Data on Glucuronidation

While direct quantitative data on the impact of this compound supplementation on UGT enzyme kinetics and UDPGA levels are not extensively available in the peer-reviewed literature, studies on other compounds that undergo extensive glucuronidation demonstrate the potential effects on the pathway. For instance, high doses of drugs like acetaminophen (B1664979) can lead to a depletion of hepatic UDP-glucuronic acid.[1][2] The following tables present exemplar data on UGT1A1 kinetics with a model substrate and the impact of a glucuronidated compound on hepatic UDPGA levels, which can serve as a template for studies investigating this compound.

Table 1: Exemplar Kinetic Parameters of UGT1A1-Mediated Glucuronidation

| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Bilirubin | Recombinant UGT1A1 | ~0.2 | Not Specified | [3] |

| 3-hydroxyflavone | Recombinant UGT1A1 | 1.5 ± 0.2 | Not Specified | [4] |

| Morphine | Recombinant UGT1A1 | 67.9 | Not Specified | [5] |

Table 2: Exemplar Data on the Effect of a Glucuronidated Compound on Hepatic UDP-Glucuronic Acid Levels in Mice

| Compound | Dose (mmol/kg) | Time Post-Administration (min) | Hepatic UDP-Glucuronic Acid (% of Control) | Reference |

| Salicylamide | 1 | 15 | ~2% | [2] |

| Valproic Acid | 4 | 15 | ~10% | [2] |

| Chloramphenicol | 2 | 15 | ~9% | [2] |

| Acetaminophen | 3.97 (600 mg/kg) | 30 | 28% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in the glucuronidation pathway.

In Vitro UGT Activity Assay with this compound Supplementation

This protocol is adapted from established methods for assessing UGT1A1 activity and is designed to evaluate the effect of this compound on the glucuronidation of a probe substrate.[3][6]

Objective: To determine the kinetic parameters (Km and Vmax) of a specific UGT isoform (e.g., UGT1A1) for a probe substrate in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human UGT1A1 (or other UGT isoforms) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Probe substrate for the UGT isoform of interest (e.g., bilirubin for UGT1A1).

-

This compound solutions of varying concentrations.

-

UDP-glucuronic acid (UDPGA).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Magnesium chloride (MgCl₂).

-

Alamethicin (to permeabilize microsomes).

-

Acetonitrile (B52724) (for reaction termination).

-

HPLC system with a suitable detector for quantification of the glucuronidated product.

Procedure:

-

Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, MgCl₂, alamethicin, recombinant UGT enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding the probe substrate and UDPGA.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifugation: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant by HPLC to quantify the formation of the glucuronide conjugate.

-

Data Analysis: Determine the initial reaction velocities at each substrate and this compound concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Workflow for an in vitro UGT activity assay with this compound.

Quantification of Glucuronide Conjugates by HPLC-MS/MS

This protocol outlines a general method for the quantification of glucuronide conjugates in biological samples, which can be applied to in vivo or in vitro studies involving this compound.[7][8]

Objective: To accurately quantify the concentration of a specific glucuronide conjugate in a biological matrix (e.g., plasma, urine, or cell culture media).

Materials:

-

Biological sample containing the glucuronide conjugate of interest.

-

Internal standard (a stable isotope-labeled version of the analyte is ideal).

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

-

Solvents for SPE (e.g., methanol (B129727), water, formic acid).

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Analytical column suitable for separating the analyte from matrix components.

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

Procedure:

-

Sample Preparation: Thaw the biological sample and add the internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate the analyte from other components on the analytical column using a suitable gradient elution.

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the glucuronide conjugate in the unknown samples.

Signaling Pathways and Nuclear Receptor Activation

The expression of UGT enzymes is regulated by various transcription factors, including nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[9][10] Activation of these receptors by xenobiotics can lead to the induction of UGT gene expression, thereby enhancing the capacity of the glucuronidation pathway. While there is no direct evidence to date demonstrating that this compound activates these receptors, its role as a precursor in a major detoxification pathway makes it a candidate for investigation.

References

- 1. Hepatic UDP-glucuronic acid regulation during acetaminophen biotransformation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of hepatic UDP-glucuronic acid by drugs that are glucuronidated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Glucuronolactone Supplementation Enhances Production Performance, Eggshell Quality, and Liver Health in Laying Hens | MDPI [mdpi.com]

- 10. Metabolomic analysis of healthy human urine following administration of glimepiride using a liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Natural Occurrence of Glucuronolactone in Plant Gums

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronolactone, a naturally occurring cyclic ester of D-glucuronic acid, is a key biochemical compound found in various biological systems, including the intricate polysaccharide matrices of plant gums. While its presence in animal connective tissues and its role in detoxification pathways are well-documented, its origins and prevalence within the plant kingdom, specifically in commercially significant gums, are of increasing interest to researchers in pharmacognosy, food science, and drug development. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound in plant gums, detailing its biosynthetic origins, quantitative prevalence, and the analytical methodologies employed for its characterization.

Introduction: The Emergence of this compound in Phytochemistry

This compound (D-glucurono-γ-lactone) is a derivative of glucose and exists in equilibrium with D-glucuronic acid.[1][2] Historically, the focus of phytochemical analysis of plant gums has been on their polysaccharide composition, primarily the constituent neutral monosaccharides and uronic acids. Glucuronic acid, a principal uronic acid in many plant gums, has long been identified as a key structural component.[3][4] The discovery of this compound in this context is intrinsically linked to the identification of its precursor, D-glucuronic acid, within the complex biopolymers of plant exudates. Plant gums, such as gum arabic and gum tragacanth, are complex heteropolysaccharides, and upon hydrolysis, they yield a mixture of monosaccharides, including significant amounts of glucuronic acid.[3][5][6]

Biosynthesis of this compound Precursors in Plants

This compound itself is not directly synthesized in plants but rather exists in equilibrium with its precursor, D-glucuronic acid. The biosynthesis of D-glucuronic acid in plants is a critical metabolic process, providing essential precursors for cell wall polysaccharides. The primary donor for glucuronosyl residues is UDP-D-glucuronic acid (UDP-GlcA), which is synthesized through two main pathways.[1][2][7]

2.1. The UDP-Glucose Dehydrogenase Pathway

The most predominant route for UDP-GlcA synthesis in plants involves the NAD+-dependent two-fold oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGD).[2] This pathway is crucial for providing the necessary building blocks for hemicellulose and pectin.[1][2]

2.2. The myo-Inositol Oxidation Pathway

An alternative pathway for UDP-GlcA formation is the myo-inositol oxidation pathway.[1][7] This route begins with the conversion of glucose-6-phosphate to myo-inositol, which is then oxidized to D-glucuronic acid. The D-glucuronic acid is subsequently converted to UDP-GlcA via the actions of glucuronokinase and UDP-glucuronic acid pyrophosphorylase.[7][8]

The UDP-GlcA is then utilized by UDP-glucuronosyltransferases (UGTs) to incorporate glucuronic acid into growing polysaccharide chains, which form the structure of plant gums.[9][10][11]

Natural Occurrence and Quantitative Data in Plant Gums

Glucuronic acid, and by extension this compound, is a significant component of many commercially important plant gums. The exact concentration can vary depending on the plant species, geographical origin, and harvesting conditions. The data presented below is for the glucuronic acid content, as this is the primary analyte measured in compositional analyses of plant gum polysaccharides.

| Plant Gum | Source (Genus) | Glucuronic Acid Content (% w/w) | References |

| Gum Arabic | Acacia | 9.3 - 17% | [3][12][13] |

| Karaya Gum | Sterculia | ~40% (acidic sugars) | [14] |

| Moringa Gum | Moringa | 10:7:2 ratio with arabinose and galactose | [15] |

| Hakea Gum | Hakea | 12:43:32:5:8 ratio with other sugars | [15] |

| Cashew Gum | Anacardium | Present | [15] |

| Elaeagnus Gum | Elaeagnus | 3.5% | [16] |

Experimental Protocols for Analysis

The determination of glucuronic acid and this compound in plant gums involves a multi-step process, beginning with the hydrolysis of the polysaccharide to its constituent monosaccharides, followed by chromatographic separation and detection.

4.1. Isolation of Plant Gum Polysaccharides

A general procedure for isolating the polysaccharide fraction from a crude plant gum involves the following steps:

-

Dissolution: The crude gum is dissolved in deionized water with stirring.

-

Centrifugation/Filtration: The solution is centrifuged or filtered to remove insoluble impurities.

-

Precipitation: The polysaccharide is precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.

-

Washing and Drying: The precipitated polysaccharide is washed with the organic solvent and then dried.

4.2. Hydrolysis of Plant Gum Polysaccharides

To quantify the glucuronic acid content, the glycosidic linkages of the polysaccharide must be cleaved. Acid hydrolysis is the most common method.

-

Two-Step Acid Hydrolysis: A recommended method for polysaccharides rich in uronic acids involves a two-step hydrolysis to minimize degradation of the released monosaccharides.[17]

-

Step 1 (Mild Hydrolysis): The purified polysaccharide is first hydrolyzed with a weak acid, such as 0.09 M trifluoroacetic acid (TFA), at a moderate temperature (e.g., 79°C for 1.5 hours).[17]

-

Step 2 (Strong Hydrolysis): After removal of the TFA, the hydrolysis is continued with a stronger acid, such as 2 M sulfuric acid, at a higher temperature (e.g., 100°C for 2 hours).[17]

-

4.3. Chromatographic Analysis of Glucuronic Acid and this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of monosaccharides and their derivatives.

-

HPLC with Refractive Index (RI) or UV Detection:

-

Column: An ion-exclusion column, such as a Rezex RHM monosaccharide analysis column, is suitable for separating uronic acids from neutral sugars.[5]

-

Mobile Phase: An acidic mobile phase, such as 5 mM sulfuric acid, is typically used.[18]

-

Detection: Refractive Index (RI) detection is common for carbohydrates. UV detection at a low wavelength (e.g., 220 nm) can also be used for uronic acids.[18]

-

-

HPLC with Pre-column Derivatization: To enhance sensitivity and selectivity, monosaccharides can be derivatized prior to HPLC analysis.

-

Derivatizing Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for reducing sugars.[2]

-

Analysis: The PMP derivatives can be separated by reverse-phase HPLC and detected by UV absorbance. This method can be used to determine both glucuronic acid and this compound, as the lactone is hydrolyzed to the free acid during the derivatization process.[2]

-

4.4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of monosaccharides after derivatization to make them volatile.

-

Derivatization:

-

Reduction: The aldehyde group of the monosaccharides is reduced to an alditol.

-

Acetylation: The hydroxyl groups are then acetylated to form alditol acetates.

-

Silylation: Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used to create volatile derivatives of both glucuronic acid and this compound.[7][8]

-

-

Analysis: The derivatized monosaccharides are separated on a capillary GC column and identified by their mass spectra.

Conclusion and Future Perspectives

The presence of this compound in plant gums, primarily through its equilibrium with D-glucuronic acid, is a well-established fact rooted in the fundamental biochemistry of plant cell wall synthesis. While quantitative data for glucuronic acid in various gums is available, further research focusing on the direct quantification of this compound and the factors influencing the equilibrium between the acid and lactone forms within the native polysaccharide structure would be beneficial. Advances in analytical techniques, particularly in mass spectrometry and NMR, will undoubtedly provide deeper insights into the structural and functional roles of this compound in these complex natural polymers. For drug development professionals, understanding the content and bioavailability of this compound from natural sources is crucial for the formulation of functional foods, nutraceuticals, and pharmaceuticals.

References

- 1. shodexhplc.com [shodexhplc.com]

- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shodex.com [shodex.com]

- 4. Rapid Determination of Cellulose, Neutral Sugars, and Uronic Acids from Plant Cell Walls by One-step Two-step Hydrolysis and HPAEC-PAD [bio-protocol.org]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Analysis of plant gums and saccharide materials in paint samples: comparison of GC-MS analytical procedures and databases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic determination of free glucuronic acid with this compound reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Glucuronic Acid, Glucuronic Acid Content of Biomass, Glucuronic Acid Content of Liquids, Glucuronic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]

- 14. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Rapid Determination of Cellulose, Neutral Sugars, and Uronic Acids from Plant Cell Walls by One-step Two-step Hydrolysis and HPAEC-PAD [en.bio-protocol.org]

- 18. Simultaneous Determination of Glucuronic Acid and this compound Using Ion-exclusion Chromatography [yyhx.ciac.jl.cn]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Glucuronolactone

This document provides detailed application notes and protocols for the quantitative analysis of Glucuronolactone in various samples, including pharmaceutical formulations and beverages. The methods described are tailored for researchers, scientists, and professionals in drug development, offering a range of techniques from routine quality control to sensitive trace analysis.

Introduction

This compound is a naturally occurring substance and a significant component in many pharmaceutical preparations and energy drinks. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose. This document outlines three distinct HPLC-based methods for this compound analysis:

-

Reverse-Phase HPLC with Pre-Column Derivatization: A robust and widely used method for quality control of pharmaceutical products.

-

Reverse-Phase HPLC with Direct Detection: A straightforward approach suitable for simpler sample matrices and preparative separations.

-

Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS): A highly sensitive and selective method for the analysis of this compound in complex matrices like beverages.

Method 1: Reverse-Phase HPLC with Pre-Column Derivatization

This method is based on the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) prior to analysis by reverse-phase HPLC with UV detection. In an alkaline solution, this compound is hydrolyzed to glucuronic acid, which then reacts with PMP. This derivatization enhances the chromophoric properties of the analyte, allowing for sensitive UV detection.[1][2][3] This method is particularly suitable for routine quality control of drug formulations.[1][2][3][4]

Experimental Protocol

1. Sample Preparation

-

Tablets: Accurately weigh and grind twenty tablets. Dissolve a portion of the ground tablets, equivalent to 50 mg of this compound, in 200 mL of water with the aid of sonication. Dilute the solution to 1000 mL in a volumetric flask.[1]

-

Beverages: Dilute 5.0 mL of the beverage to 100.0 mL with water.[1]

2. Derivatization Procedure

-

To 50 µL of the prepared sample solution, add 50 µL of 0.3 M sodium hydroxide (B78521) solution.

-

Add 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

-

Incubate the mixture at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding 50 µL of 0.3 M hydrochloric acid.

-

Add 1.0 mL of ethyl acetate (B1210297) and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Remove the upper ethyl acetate layer.

-

Repeat the extraction with ethyl acetate two more times.

-

Filter the final aqueous layer through a 0.45 µm filter.

-

Inject 20 µL of the filtered solution into the HPLC system.[1]

3. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1 M phosphate (B84403) buffer (pH 7.0) (17:83, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Quantitative Data

The following table summarizes the performance characteristics of this method.

| Parameter | Value | Reference |

| Analysis Time | Approximately 40 minutes | [1][2][3] |

| Reproducibility (RSD) | Within 4.0% | [1][2][3] |

Experimental Workflow

Caption: Workflow for RP-HPLC with pre-column derivatization.

Method 2: Reverse-Phase HPLC with Direct Detection

This method offers a simpler and more direct approach for the analysis of this compound without the need for derivatization. It is suitable for samples with less complex matrices and can be used for preparative separations and pharmacokinetic studies.[5]

Experimental Protocol

1. Sample Preparation

-

Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions

| Parameter | Value |

| Column | Newcrom R1 column |

| Mobile Phase | Acetonitrile, water, and phosphoric acid |

| Flow Rate | 1.0 mL/min (typical, can be optimized) |

| Detection | Refractive Index (RI) or UV (at low wavelength, e.g., < 210 nm) |

| Injection Volume | 20 µL (typical, can be optimized) |

| Column Temperature | Ambient |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

Quantitative Data

Quantitative performance data for this specific method is not detailed in the provided search results but would need to be determined through method validation (linearity, LOD, LOQ, precision, and accuracy).

Logical Relationship Diagram

Caption: Logical flow for direct detection RP-HPLC analysis.

Method 3: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as energy drinks.[6][7] HILIC is well-suited for retaining and separating highly polar compounds like this compound.[6] Coupling with tandem mass spectrometry provides excellent specificity and low detection limits.

Experimental Protocol

1. Sample Preparation

-

Beverages: For energy drinks, a simple dilution with the mobile phase may be sufficient. Spike samples for recovery assessment.[6]

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

| Parameter | Value |

| Column | HILIC Amide column (e.g., 2.1 mm x 150 mm, 3.5 µm)[6] |

| Mobile Phase | A: 10 mM Ammonium acetate in water (pH 9.0) B: Acetonitrile |

| Gradient | Isocratic or gradient elution with a high percentage of acetonitrile |

| Flow Rate | 0.3 mL/min (typical for 2.1 mm ID columns) |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6] |

| MS Detection | Selected Reaction Monitoring (SRM) |

Quantitative Data

This method has been validated with the following performance characteristics.

| Parameter | Value | Reference |

| Linearity Range | 20 - 1500 ng/mL (r² > 0.998) | [6][7] |

| Limit of Detection (LOD) | 6 ng/mL | [6][7] |

| Limit of Quantification (LOQ) | 20 ng/mL | [6][7] |

| Recovery | 96.3% - 99.2% | [6] |

| Intra-day Precision (RSD) | 1.6% - 14.0% | [6] |

| Inter-day Precision (RSD) | 2.4% - 13.4% | [6] |

| Between-Laboratory Precision (RSD) | 2.7% - 7.0% | [6] |

Signaling Pathway Diagram (Analytical Pathway)

Caption: Analytical pathway for HILIC-MS/MS analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation of D-Glucuronolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. foodsafety.or.kr [foodsafety.or.kr]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

Application Note: Sensitive Detection of Glucuronolactone in Beverages by HILIC-ESI-MS/MS

Application Notes and Protocols for the Synthesis of Glucuronolactone Derivatives in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of glucuronolactone-based drug delivery systems. This compound derivatives offer a promising platform for targeted drug delivery, particularly in cancer therapy, by leveraging the enzymatic activity of β-glucuronidase often found in tumor microenvironments. This document outlines the synthesis of glucuronide prodrugs of common chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), and the formulation of biodegradable nanoparticles from poly(glucono-δ-lactone) for controlled drug release.

Introduction to this compound-Based Drug Delivery

This compound is a naturally occurring compound that can be polymerized or used as a linker to create prodrugs. The core principle behind glucuronide-based drug delivery is the selective activation of a non-toxic or less toxic prodrug into its active cytotoxic form at the target site. This is achieved through the enzymatic cleavage of the glucuronide moiety by β-glucuronidase, an enzyme that is significantly more active in some tumor environments and the gut microbiota compared to healthy tissues. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the encapsulated drug.

Two primary strategies employing this compound derivatives are highlighted in these notes:

-

Glucuronide Prodrugs: Chemotherapeutic agents are chemically modified with a glucuronic acid linker. These prodrugs are designed to be stable in systemic circulation and release the active drug upon encountering β-glucuronidase.

-

Poly(glucono-δ-lactone) (PGDL) Nanoparticles: Glucono-δ-lactone, a cyclic ester of gluconic acid, can undergo ring-opening polymerization to form a biodegradable and biocompatible polymer. This polymer can be formulated into nanoparticles to encapsulate and provide sustained release of therapeutic agents.

Key Applications

-

Targeted Cancer Therapy: Exploiting the elevated β-glucuronidase activity in the tumor microenvironment for site-specific drug release.

-

Reduced Systemic Toxicity: Minimizing off-target effects of potent chemotherapeutic agents.

-

Improved Drug Solubility: Glucuronidation can enhance the water solubility of hydrophobic drugs.

-

Controlled and Sustained Release: PGDL nanoparticles can provide prolonged drug release, improving pharmacokinetic profiles.

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

| Formulation | Drug | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| DOX-PLGA NPs | Doxorubicin | PLGA (7 kDa) | 125.3 ± 4.2 | -15.8 ± 1.1 | 10.2 ± 0.7 | 81.6 ± 5.6 |

| DOX-PLGA NPs | Doxorubicin | PLGA (12 kDa) | 141.2 ± 5.1 | -18.2 ± 1.5 | 8.9 ± 0.6 | 71.2 ± 4.9 |

| PTX-PLGA NPs | Paclitaxel | PLGA | < 250 | - | 3 (w/w) | Not Specified |

Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[1][2]

Table 2: In Vitro Drug Release from Nanoparticles

| Formulation | Drug | Medium | Time (hours) | Cumulative Release (%) |

| DOX-PLGA NPs (7 kDa) | Doxorubicin | PBS (pH 7.4) | 24 | ~40 |

| 168 | ~80 | |||

| 720 | ~97 | |||

| DOX-PLGA NPs (12 kDa) | Doxorubicin | PBS (pH 7.4) | 24 | ~25 |

| 168 | ~40 | |||

| 720 | ~52 | |||

| DOX-PLGA (CHI/ALG)3 NPs | Doxorubicin | PBS (pH 7.4) | 24 | ~10 |

| PBS (pH 5.0) | 24 | ~50 | ||

| PTX-PLGA NPs | Paclitaxel | Not Specified | 24 | ~50 |

| 168 | ~75 |

Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[1][2][3]

Table 3: Cytotoxicity of Doxorubicin and its Glucuronide Prodrug (DOX-propGA3)

| Cell Line | Compound | Treatment Condition | IC50 (nM) |

| 4T1 | Doxorubicin | - | 2,000 |

| 4T1 | DOX-propGA3 | No Enzyme | > 10,000 |

| 4T1 | DOX-propGA3 | + β-glucuronidase | ~2,500 |

| MCF-7 | Doxorubicin | - | 400 |

| MCF-7/DOX (Resistant) | Doxorubicin | - | 700 |

| HepG2 | Doxorubicin | 24h | 12,180 |

| HepG2 | Doxorubicin | 48h | 3,000 |

| HepG2 | Doxorubicin | 72h | 1,300 |

Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Glucuronide Prodrug (DOX-propGA3)

This protocol describes the synthesis of a doxorubicin-glucuronide prodrug where doxorubicin is linked to glucuronic acid via a self-immolative spacer. The synthesis involves the conjugation of doxorubicin to a polymer-azide followed by a click chemistry reaction.[5]

Materials:

-

Doxorubicin hydrochloride (DOX·HCl)

-

p(HEMAm-co-AzEMAm)-Gly-HEMAm polymer

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

N,N-Dimethylformamide (DMF)

-

Dialysis tubing (MWCO 3.5 kDa)

-

EDTA solution

Procedure:

-

Dissolve p(HEMAm-co-AzEMAm)-Gly-HEMAm and DOX·HCl in DMF.

-

In a separate flask, dissolve CuBr and PMDETA in DMF and purge with nitrogen.

-

Add the CuBr/PMDETA solution to the polymer/doxorubicin solution under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction, expose the mixture to air to stop the reaction.

-

Dialyze the reaction mixture against an EDTA solution to remove copper ions, followed by dialysis against deionized water.

-

Lyophilize the purified solution to obtain the DOX-propGA3-polymer conjugate.

Characterization:

-

Confirm the conjugation using Gel Permeation Chromatography (GPC) with UV and RI detectors.

-

Determine the doxorubicin content using UV-Vis spectrophotometry.

Protocol 2: Synthesis of Paclitaxel-Glucuronide Prodrug

This protocol outlines a general strategy for synthesizing a paclitaxel-glucuronide prodrug.[8]

Materials:

-

Paclitaxel

-

Succinic anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP)

-

Boc-GABA-glucosediacetonide

-

Dicyclohexylcarbodiimide (DCC)

-

Trifluoroacetic acid (TFA)

-

Methylene chloride (CH2Cl2)

Procedure:

-